molecular formula C15H22N2O3 B511341 Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine CAS No. 774553-47-8

Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B511341
CAS No.: 774553-47-8
M. Wt: 278.35g/mol
InChI Key: AXRYWNYJKRSQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine is a synthetic amine derivative featuring a benzodioxole moiety linked to a morpholine-containing alkylamine chain.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1(5-17-6-8-18-9-7-17)4-16-11-13-2-3-14-15(10-13)20-12-19-14/h2-3,10,16H,1,4-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYWNYJKRSQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

Reductive amination offers a direct route to secondary amines by condensing an aldehyde with a primary amine followed by reduction. For this compound, benzodioxol-5-ylmethanal is reacted with 3-morpholin-4-ylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Procedure :

  • Benzodioxol-5-ylmethanal (1.0 equiv) and 3-morpholin-4-ylpropan-1-amine (1.2 equiv) are dissolved in anhydrous methanol under nitrogen.

  • Acetic acid (0.1 equiv) is added to catalyze imine formation.

  • After stirring for 12 hours at room temperature, NaBH3CN (1.5 equiv) is introduced portionwise to reduce the intermediate Schiff base.

  • The mixture is quenched with aqueous NaOH, extracted with dichloromethane, and purified via column chromatography (SiO2, hexanes/ethyl acetate 3:1).

Yield : 65–72%.
Key Insight : This method avoids harsh conditions but requires strict anhydrous handling to prevent aldehyde oxidation.

Alkylation of Amines

Alkylation leverages electrophilic benzodioxolylmethyl halides to react with morpholinopropylamine.

Procedure :

  • Benzodioxol-5-ylmethanol is converted to benzodioxol-5-ylmethyl chloride using thionyl chloride (SOCl2) in chloroform at 0°C.

  • The chloride (1.0 equiv) is reacted with 3-morpholin-4-ylpropan-1-amine (1.1 equiv) in tetrahydrofuran (THF) with potassium carbonate (K2CO3) as a base.

  • The reaction is heated to 60°C for 24 hours, filtered, and concentrated.

  • Crude product is recrystallized from chloroform to yield white crystals.

Yield : 58–64%.
Challenge : Competing elimination reactions necessitate controlled stoichiometry and temperature.

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation, while protic solvents (MeOH) favor reductive amination.

  • Elevated temperatures (60–80°C) accelerate alkylation but risk decomposition, whereas room temperature suffices for reductive amination.

Catalytic Additives

  • Triethylamine (Et3N) in alkylation scavenges HCl, preventing amine protonation.

  • Acetic acid in reductive amination stabilizes the imine intermediate.

Purification Techniques and Analytical Characterization

Chromatographic Purification

  • Silica gel chromatography (hexanes/ethyl acetate gradient) resolves unreacted starting materials and byproducts.

  • Recrystallization from chloroform or dimethyl sulfoxide (DMSO) enhances purity for crystalline batches.

Spectroscopic Confirmation

  • 1H NMR (CDCl3, 400 MHz): δ 6.82 (s, 1H, aromatic), 4.25 (s, 2H, CH2O), 3.72 (t, 4H, morpholine OCH2), 2.45 (m, 6H, NCH2).

  • 13C NMR : δ 148.1 (C-O), 107.9 (aromatic CH), 66.8 (morpholine OCH2), 53.1 (NCH2).

  • HRMS : m/z 308.1762 [M+H]+ (calc. 308.1758).

Computational Insights into Reaction Mechanisms

Semi-empirical GFN2-xTB calculations reveal that reductive amination proceeds via a low-energy imine intermediate stabilized by hydrogen bonding with acetic acid. Alkylation follows an SN2 pathway, with transition states exhibiting partial positive charge on the benzodioxolylmethyl carbon .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole ring.

    Reduction: Reduction reactions can occur at the morpholine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include benzoquinone derivatives.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted benzo[1,3]dioxole derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine as a candidate for antitumor agents. For instance, compounds with similar structures have demonstrated significant potency against various cancer cell lines, indicating that this compound could be explored for its anticancer properties .

Modulation of ABC Transporters

The compound has been investigated for its role as a modulator of ATP-binding cassette transporters, which are critical in drug resistance mechanisms in cancer therapy. By enhancing the efficacy of chemotherapeutic agents through modulation of these transporters, this compound could play a significant role in overcoming drug resistance .

Neuropharmacology

Given its morpholine moiety, there is potential for this compound to exhibit neuropharmacological effects. Compounds with similar structural features have been studied for their interactions with neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

Study Focus Findings
Study 1Synthesis of benzo[1,4]oxazin derivativesHighlighted efficient synthesis routes and biological evaluations indicating antitumor activity .
Study 2Total synthesis of benzo[d][1,3]dioxole-type alkaloidsReported high enantioselectivity and biological activity against cancer cell lines .
Study 3Modulators of ABC transportersDemonstrated effectiveness in enhancing drug delivery in resistant cancer models .

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine involves its interaction with cellular targets, leading to the inhibition of specific enzymes or receptors. This can result in the induction of apoptosis and cell cycle arrest in cancer cells . The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing key structural motifs: benzodioxole, morpholine, or amine-based substituents.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Key Features References
Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine Not reported Not reported Not reported Not reported Not reported Morpholine-propylamine chain enhances polarity; benzodioxole adds hydrophobicity -
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine C₁₆H₁₇NO₃ 271.31 394.0 ± 37.0 1.195 ± 0.06 8.51 ± 0.20 Methoxy-benzyl group increases aromaticity; moderate basicity
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride Not reported Not reported Not reported Not reported Not reported Hydrochloride salt improves aqueous solubility; ethoxy/methoxy substituents
4-(Benzenesulfonyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine C₂₁H₂₄ClN₃O₃S 434.95 (calc.) Not reported Not reported Not reported Sulfonyl and oxazole groups add electronegativity; morpholine enhances solubility

Key Observations

Morpholine vs. Aromatic Substituents: The morpholinopropyl group in the target compound and the oxazole derivative () likely improves water solubility compared to purely aromatic substituents (e.g., methoxy-benzyl in ). Morpholine’s oxygen and nitrogen atoms facilitate hydrogen bonding, enhancing bioavailability in drug design .

Salt Forms and Solubility :

  • The hydrochloride salt in suggests higher aqueous solubility than the free base forms of other analogs. Such modifications are critical for optimizing pharmacokinetic properties .

pKa and Ionization :

  • The pKa of 8.51 for the methoxy-benzyl analog () indicates moderate basicity, which may influence protonation states under physiological conditions (e.g., ionized in acidic environments like the stomach) .

Implications of Structural Differences

  • Hydrogen Bonding and Crystallography: The morpholine ring’s ability to participate in hydrogen bonding (as a donor/acceptor) may influence crystal packing, as described in crystallographic studies using SHELX software ().
  • Biological Interactions : The benzodioxole moiety’s hydrophobicity could enhance membrane permeability, while the morpholine group may improve interactions with polar enzyme active sites. Similar morpholine-containing compounds (e.g., ) are often explored in kinase inhibitors due to their binding affinity .

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine (BDMPA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of BDMPA, supported by relevant research findings and data.

Chemical Structure and Properties

BDMPA is characterized by the following chemical structure:

  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-3-morpholin-4-ylpropan-1-amine
  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol

The compound features a benzodioxole moiety linked to a morpholine group, which is critical for its biological activity.

Anticancer Properties

Research has highlighted BDMPA's potential as an anticancer agent. A study demonstrated that derivatives of benzodioxole exhibited notable cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic profile:

CompoundCell LineIC50 (µM)
BDMPA DerivativeHepG22.38
BDMPA DerivativeHCT1161.54
BDMPA DerivativeMCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56

The mechanisms underlying the anticancer activity include the inhibition of the epidermal growth factor receptor (EGFR), modulation of apoptosis pathways involving proteins such as Bax and Bcl-2, and disruption of cell cycle progression .

Antimicrobial Activity

BDMPA has also been investigated for its antimicrobial properties. In vitro studies have shown that compounds with similar structures exhibit antibacterial effects against various pathogens. These findings suggest that BDMPA may possess selective toxicity towards bacterial cells while sparing normal human cells, which is crucial for minimizing side effects during treatment .

The biological activity of BDMPA can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : BDMPA may inhibit certain enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound's ability to interact with receptors like EGFR plays a pivotal role in mediating its anticancer effects.
  • Apoptotic Pathways : By influencing apoptotic signaling pathways, BDMPA can promote programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activity of BDMPA and its derivatives:

  • Antitumor Activity Study : A comprehensive examination revealed that BDMPA derivatives showed potent antiproliferative activity across multiple cancer cell lines, with mechanisms involving apoptosis induction confirmed through annexin V-FITC assays .
  • Antioxidant Activity Assessment : Another study evaluated the antioxidant potential of related benzodioxole compounds using DPPH-scavenging assays, where moderate antioxidant activity was noted, further supporting the therapeutic potential of these compounds in oxidative stress-related diseases .

Q & A

Q. What are the common synthetic routes for Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine and its derivatives?

The compound is typically synthesized via ligand-directed molecular hybridization. For example, derivatives are prepared by reacting benzo[1,3]dioxole-containing intermediates with morpholinylpropylamine under reflux conditions. Key steps include condensation, cyclization, and purification via recrystallization (e.g., ethanol or methanol). Substituents like nitro or bromo groups are introduced using acyl chlorides or aryl halides in the presence of catalysts like triethylamine .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on spectroscopic methods:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for carboxamide derivatives) .
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., OCH₂O protons at δ 5.93 ppm, morpholine protons at δ 3.48–3.54 ppm) and carbon backbone .
  • Mass spectrometry : Validates molecular weight (e.g., [M⁺] at m/z 480.28 for a derivative with C₂₅H₂₈N₄O₆) .

Q. What in vitro assays are used to screen biological activity?

  • Enzyme inhibition assays : α-Glucosidase or monoacylglycerol lipase (MAGL) inhibition is measured via colorimetric methods (e.g., p-nitrophenyl substrate hydrolysis) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MDA-MB-231 breast cancer cells) assess anti-proliferative activity .

Advanced Research Questions

Q. How do structural modifications influence anticonvulsant activity in vivo?

  • Substituent effects : Nitro groups at the para position enhance activity (e.g., compound 5 has ED₅₀ = 45 mg/kg in scPTZ models vs. 115 mg/kg for Stiripentol). Bulky tert-butyl groups improve metabolic stability by reducing cytochrome P450 interactions .
  • Hybridization strategies : Combining benzo[1,3]dioxole with pyrazoline or semicarbazone moieties broadens seizure protection (e.g., 100% protection in MES models at 275 μmol/kg) .

Q. What methodologies resolve contradictions in activity across seizure models?

  • Model-specific efficacy : Compounds like 5 show 83% protection in maximal electroshock (MES) tests but 100% in subcutaneous pentylenetetrazole (scPTZ) models. This discrepancy is attributed to differing mechanisms: MES mimics tonic-clonic seizures (voltage-gated Na⁺ channel modulation), while scPTZ targets GABAergic pathways .
  • Dose-response profiling : ED₅₀ and TD₅₀ ratios (e.g., 5 has a protective index of 6.1) clarify therapeutic windows .

Q. How is crystallographic data utilized to optimize molecular interactions?

  • SHELX refinement : High-resolution X-ray diffraction data (e.g., from SHELXL) resolves hydrogen-bonding networks and puckering parameters for morpholine rings (amplitude = 0.52 Å, phase = 18°), critical for target binding .
  • Graph-set analysis : Identifies recurring motifs (e.g., R₂²(8) hydrogen bonds between amine and dioxole oxygen) to guide scaffold modifications .

Q. What strategies improve pharmacokinetic properties without compromising activity?

  • LogP optimization : Introducing hydrophilic groups (e.g., 4-aminobenzoyl) reduces logP from 3.8 to 2.1, enhancing solubility while retaining IC₅₀ < 10 μM in MAGL inhibition .
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., morpholine ring oxidation) for deuteration or fluorination .

Methodological Considerations

Q. How are toxicity and safety profiles evaluated preclinically?

  • Rotarod neurotoxicity tests : Compounds causing <10% motor impairment at ED₅₀ doses are prioritized (e.g., 19 shows no ataxia at 81 mg/kg) .
  • Acute toxicity studies : LD₅₀ values are determined via probit analysis in rodents, with compounds showing LD₅₀ > 500 mg/kg deemed low-risk .

Q. What computational tools predict binding modes with neurological targets?

  • Molecular docking (AutoDock Vina) : Simulates interactions with GABAₐ receptors (binding energy ≤ -9.2 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of ligand-Fyn kinase complexes (RMSD < 2.0 Å over 100 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.